Lipophilicity (log D) Advantage of the 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Isomers
The 1,3,4-oxadiazole core of the target compound confers a significant reduction in lipophilicity compared to 1,2,4-oxadiazole-containing analogs. A systematic study by Boström et al. (2012) analyzing matched molecular pairs from the AstraZeneca compound collection demonstrates that, in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) than its 1,2,4-oxadiazole counterpart [1]. This intrinsic property is further substantiated by the review of Sahoo et al. (2024), which confirms that 1,2,4-oxadiazoles have higher lipophilicity (log D) compared to 1,3,4-oxadiazoles [2].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Lower lipophilicity (inferred for the 1,3,4-oxadiazole core) |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomers (higher log D) |
| Quantified Difference | ~1 order of magnitude lower log D for 1,3,4-oxadiazole isomers |
| Conditions | Matched molecular pair analysis across the AstraZeneca compound collection |
Why This Matters
Lower lipophilicity is strongly correlated with improved aqueous solubility, reduced hERG inhibition, and better metabolic stability, all of which are critical for reliable in vitro and in vivo studies [1].
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. https://doi.org/10.1021/jm2013248. View Source
- [2] Sahoo, P. R.; Saxena, A.; Kumar, S. Diverse Synthetic Approaches to Design and Develop Oxadiazole-Based Heterocyclic Scaffolds. In Oxadiazole in Medicinal Chemistry; Taylor & Francis, 2024. https://www.taylorfrancis.com/chapters/mono/10.1201/9781003384441-1/. View Source
